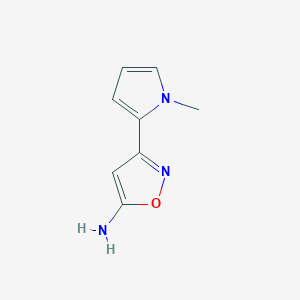

5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole

Description

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

3-(1-methylpyrrol-2-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C8H9N3O/c1-11-4-2-3-7(11)6-5-8(9)12-10-6/h2-5H,9H2,1H3 |

InChI Key |

YQCHRHUFXBVDPD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=C2)N |

Origin of Product |

United States |

Synthesis and Characterization of 5 Amino 3 1 Methyl 2 Pyrrolyl Isoxazole

Proposed Synthetic Pathways

A likely approach to the synthesis of 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole would involve a [3+2] cycloaddition reaction, a cornerstone in the formation of five-membered rings. One potential pathway could start from 1-methyl-2-pyrrolecarboxaldehyde. This aldehyde could be converted to its corresponding oxime, which upon chlorination would yield a hydroximoyl chloride. This intermediate could then react with an appropriate two-carbon component, such as a protected amino-alkyne, in the presence of a base to generate the isoxazole (B147169) ring. Subsequent deprotection of the amino group would yield the target compound.

Another feasible route could involve the reaction of a β-keto nitrile derived from 1-methyl-2-pyrrole with hydroxylamine (B1172632). The cyclization of the resulting intermediate would lead to the formation of the 5-aminoisoxazole ring.

Spectroscopic and Analytical Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following table outlines the expected spectroscopic characteristics based on the analysis of similar compounds.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl group protons on the pyrrole (B145914) nitrogen, distinct aromatic protons of the pyrrole and isoxazole rings, and a broad signal for the amino group protons. |

| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons of both the pyrrole and isoxazole rings, including the carbon atoms attached to the amino group and linking the two heterocyclic systems. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns of the pyrrole and isoxazole rings. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic rings and methyl group, C=N and C=C stretching vibrations within the heterocyclic rings, and N-O stretching of the isoxazole ring. |

Advanced Spectroscopic and Crystallographic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole, a combination of one-dimensional and two-dimensional NMR experiments would be utilized for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyrrole (B145914) ring, the isoxazole (B147169) ring, the N-methyl group, and the amino group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp², sp³) and its electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This would help to establish the proton connectivity within the pyrrole ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate proton signals with the signals of the carbon atoms to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in connecting the pyrrole and isoxazole rings and confirming the position of the N-methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. This analysis would provide a highly accurate mass of the molecular ion, typically observed as the protonated molecule [M+H]⁺. This accurate mass measurement is used to determine the elemental composition and confirm the molecular formula of the compound.

Hypothetical ESI-MS Data Table

| Ion | Calculated m/z | Observed m/z |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern would be expected to show characteristic losses of small neutral molecules and cleavage at the weaker bonds, helping to confirm the connectivity of the pyrrole and isoxazole rings.

Hypothetical MS/MS Fragmentation Data Table

| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature containing the specific experimental data required for the outlined sections yielded no results for this particular molecule.

The search for advanced spectroscopic and crystallographic data, including Infrared (IR) Spectroscopy, X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) Spectroscopy, for this compound did not provide any specific studies. While data exists for structurally related isoxazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of information from these other compounds.

Consequently, it is not possible to provide the detailed research findings, data tables, and analyses for the following specified sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No publicly available scientific papers or database entries containing this specific information could be located.

Reaction Chemistry and Derivatization Studies of 5 Amino 3 1 Methyl 2 Pyrrolyl Isoxazole

Reactivity of the 5-Amino Group on the Isoxazole (B147169) Ring

The 5-amino group is a key functional handle for derivatization, though its reactivity is modulated by the electronic properties of the isoxazole ring.

The lone pair of electrons on the nitrogen atom of the 5-amino group imparts nucleophilic character, allowing it to react with a variety of electrophiles. However, this nucleophilicity is somewhat attenuated due to the delocalization of the lone pair into the isoxazole ring system. Despite this, the amino group readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding Schiff bases (imines).

These condensation reactions are fundamental in expanding the molecular framework. For instance, reaction with various aldehydes can introduce new aryl or alkyl substituents. researchgate.net Furthermore, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new, fused heterocyclic systems. This reactivity is a cornerstone for building molecular diversity from the 5-aminoisoxazole core. nih.gov A notable application is in multicomponent reactions, where the aminoisoxazole, an aldehyde, and a third component can assemble in a single step to create complex molecular architectures. nih.gov

Chemoselective reactions have also been explored; for example, 5-aminoisoxazoles can react with α-diazocarbonyl compounds to yield either N-H insertion products or undergo a Wolff rearrangement, depending on the chosen reaction conditions (catalytic vs. thermal). nih.gov

| Electrophile | Reaction Type | Product Class | Conditions |

|---|---|---|---|

| Aromatic Aldehydes | Condensation | Schiff Bases (Imines) | Acid or base catalysis, often with heating |

| β-Ketoesters | Condensation/Cyclization | Fused Pyrimidine Derivatives | Heating in solvent like DMF |

| α-Diazocarbonyl Compounds | N-H Insertion | α-Amino Acid Derivatives | Rh₂(Oct)₄ catalysis |

| α-Diazocarbonyl Compounds | Wolff Rearrangement | N-Isoxazole Amides | Thermal conditions |

The isoxazole ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (SEAr) compared to electron-rich heterocycles like pyrrole (B145914). reddit.com However, the presence of the 5-amino group, a powerful activating substituent, significantly alters this reactivity. ucalgary.ca The amino group strongly directs incoming electrophiles to the ortho position, which in this case is the C4 position of the isoxazole ring. libretexts.org

Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration would be expected to occur selectively at the C4 position. masterorganicchemistry.com The challenge in these reactions is to find conditions mild enough to achieve substitution on the isoxazole ring without causing undesired side reactions on the highly reactive pyrrole moiety. The reaction conditions must be carefully controlled to prevent polymerization or polysubstitution of the pyrrole ring. wikipedia.org Protection of the amino group, for instance by acylation, can be employed to moderate its activating effect and improve reaction outcomes. ucalgary.ca

| Ring System | Directing Group | Predicted Position of Substitution | Rationale |

|---|---|---|---|

| Isoxazole | 5-Amino (Activating) | C4 | Strong ortho-directing effect of the amino group. |

| Pyrrole | Isoxazole (Deactivating) | C5 | Pyrrole ring is highly activated; substitution favors the α-position (C5) not adjacent to the deactivating isoxazole substituent. |

Reactivity of the Pyrrole Moiety

The N-methylpyrrole ring is electron-rich and thus highly activated towards electrophilic attack. Its reactivity generally surpasses that of the 5-aminoisoxazole ring.

Pyrrole and its N-alkyl derivatives readily undergo electrophilic aromatic substitution, typically at the C2 (α) position. pearson.com In 5-amino-3-(1-methyl-2-pyrrolyl)isoxazole, the C2 position is already substituted. Consequently, electrophilic attack is predicted to occur at the other α-position, C5. Should the C5 position be sterically hindered or electronically deactivated, substitution may occur at the β-positions (C3 or C4). cdnsciencepub.com

A range of classical electrophilic substitution reactions can be applied to the pyrrole ring under mild conditions. researchgate.net The Vilsmeier-Haack reaction, using a reagent generated from phosphorus oxychloride and a formamide (B127407) like DMF, is a highly effective method for introducing a formyl (–CHO) group, predominantly at the C5 position. ijpcbs.comorganic-chemistry.orgwikipedia.org Similarly, Friedel-Crafts acylation can introduce ketone functionalities. Halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) also proceeds readily at the C5 position.

| Reaction | Reagent | Typical Product | Expected Position |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 5-Formyl derivative | C5 |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid | 5-Acyl derivative | C5 |

| Halogenation | NBS or NCS | 5-Bromo or 5-Chloro derivative | C5 |

| Nitration | HNO₃ / Ac₂O | 5-Nitro derivative | C5 |

Beyond electrophilic substitution, other transformations can modify the pyrrole moiety. The N-methyl group itself is generally stable, but under specific oxidative conditions, it can be a site for metabolism, potentially leading to hydroxylation. hyphadiscovery.com However, synthetic N-demethylation is often challenging.

A more versatile strategy for functionalization involves metallation. The proton at the C5 position of the pyrrole ring can be abstracted by a strong base, such as n-butyllithium, to generate a highly nucleophilic organolithium species. This intermediate can then be quenched with a wide variety of electrophiles to introduce diverse functional groups that are not accessible through direct electrophilic substitution. Examples include the introduction of carboxyl groups (by quenching with CO₂), silyl (B83357) groups (with silyl chlorides), or alkyl groups (with alkyl halides). Radical arylation, using arylhydrazine salts and air as an oxidant, provides another metal-free route to form C-C bonds at the C2 position, though regioselectivity would need to be considered in this substituted system. acs.org

Ring Transformations and Rearrangements of the Isoxazole-Pyrrole Scaffold

The isoxazole ring is a stable aromatic system but can undergo ring-opening and rearrangement reactions under certain energetic conditions, such as thermolysis, photolysis, or catalysis by transition metals. rsc.org The N–O bond is the weakest link in the ring and is often the site of initial cleavage. researchgate.net

Reductive cleavage of the N–O bond, for example, using catalytic hydrogenation or reagents like Mo(CO)₆, can open the isoxazole ring to yield a β-amino enone intermediate. core.ac.uk This reactive intermediate can then be induced to cyclize in a different manner, potentially involving the pyrrole ring or other substituents, to form new heterocyclic systems. There are documented examples of isoxazoles rearranging to form pyrroles, azepines, or pyrazoles. rsc.orgacs.orgnih.gov

Base-promoted rearrangements are also known, particularly for isoxazoles bearing specific activating groups. nih.gov For the this compound scaffold, a hypothetical rearrangement could involve the initial opening of the isoxazole ring followed by a recyclization pathway that incorporates atoms from the pyrrole ring or its substituents, leading to novel fused or spirocyclic systems. The precise outcome of such a transformation would be highly dependent on the reaction conditions and the specific substitution pattern of the starting material.

Studies on Isoxazole Ring Cleavage and Recyclization

The isoxazole ring, particularly in the presence of activating groups, is susceptible to cleavage reactions, which can be followed by recyclization to form new heterocyclic systems. The most common transformation is the reductive cleavage of the weak N-O bond, which typically yields a β-enaminone or related species. These intermediates are versatile precursors for the synthesis of other heterocycles.

One established method for isoxazole ring cleavage involves the use of metal carbonyls. In the presence of hexacarbonylmolybdenum ([Mo(CO)₆]) and water, isoxazoles undergo thermally induced reductive cleavage of the N-O bond to afford β-amino enones in good yields. rsc.org Similar outcomes are achieved using pentacarbonyliron ([Fe(CO)₅]) with photoirradiation or nonacarbonyldi-iron ([Fe₂(CO)₉]) with heating. rsc.org This transformation makes the isoxazole ring a synthetic equivalent of a β-amino enone synthon.

Catalytic hydrogenation is another effective method for the reductive ring-opening of isoxazoles. researchgate.net The resulting β-enaminone can be utilized as a key intermediate for synthesizing various other heterocycles, such as pyrazoles, through subsequent condensation reactions with hydrazines. researchgate.net This reductive ring-opening has also been identified as a significant metabolic pathway for drugs containing an isoxazole scaffold, such as the anticoagulant razaxaban, where the cleavage leads to a stable benzamidine (B55565) metabolite. nih.gov

The general scheme for this process can be seen in the transformation of a generic 3,5-disubstituted isoxazole to a β-amino enone, which can then be cyclized.

Table 1: Conditions for Reductive Cleavage of the Isoxazole Ring

| Reagent System | Conditions | Product Type | Reference |

|---|---|---|---|

| [Mo(CO)₆] / H₂O | Thermal (Heating) | β-Amino enone | rsc.org |

| [Fe(CO)₅] / H₂O | Photoirradiation | β-Amino enone | rsc.org |

| [Fe₂(CO)₉] / H₂O | Thermal (Heating) | β-Amino enone | rsc.org |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas | β-Enaminone | researchgate.net |

Pyrrole Ring Expansions and Contractions

While specific studies on the pyrrole ring of this compound are not extensively documented, the general chemistry of pyrroles includes various skeletal rearrangements. These reactions allow for the modification of the core heterocyclic structure, expanding it to a six-membered ring or contracting it from a larger precursor.

A notable ring expansion reaction involves the interaction of substituted pyrroles with dichlorocarbene (B158193). This reaction can yield 3-chloropyridines, effectively inserting a carbon atom into the pyrrole ring to form a pyridine (B92270) skeleton. rsc.org The reaction of 2,5-dimethylpyrrole with dichlorocarbene generated in neutral aprotic solution gives high yields of the corresponding 3-chloropyridine, demonstrating the synthetic utility of this transformation. rsc.org More recent methodologies have been developed for the insertion of aryl carbynyl cation equivalents into pyrrole cores to selectively generate 3-arylpyridine motifs. researchgate.net

Ring contraction pathways are also known in heterocyclic chemistry, often proceeding through complex rearrangements. For instance, a novel synthesis of polysubstituted pyrroles has been developed from 2,5-dihydrothiophene-derived sulfilimines. acs.org The mechanism involves a 6π-electrocyclization followed by a spontaneous ring-contraction to produce the pyrrole skeleton. acs.org While this is a method for pyrrole formation rather than a reaction of a pre-existing pyrrole, it illustrates the concept of ring contraction leading to this heterocycle. Similarly, ring-contracted porphyrin analogues like calix researchgate.netpyrroles are known to undergo strain-induced ring expansion under acidic conditions to form larger calix nih.govpyrrole macrocycles. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Reactions involving this compound are expected to exhibit significant regioselectivity due to the distinct electronic nature of the different positions on both heterocyclic rings. The 5-amino group strongly activates the isoxazole ring, directing electrophilic attack and influencing nucleophilic reactions.

The synthesis of aminoisoxazoles itself can be highly regioselective. For example, the reaction of enaminones with hydroxylamine (B1172632) can produce either 3-arylaminoisoxazoles or 5-arylaminoisoxazoles depending on the reaction conditions. The synthesis of the 5-amino isomer is favored by treating the enaminone with aqueous hydroxylamine in the presence of a base like potassium hydroxide (B78521) (KOH), whereas neutral conditions yield the 3-amino isomer. researchgate.net Another regioselective method is the 1,3-dipolar cycloaddition of nitrile oxides to 1-cyanoenamines, which selectively yields 5-aminoisoxazoles. researchgate.net

Furthermore, the 5-amino group can act as a nucleophile. A highly chemoselective reaction has been demonstrated between 5-aminoisoxazoles and α-diazocarbonyl compounds. nih.gov Depending on the conditions, the reaction can be directed towards either N-H insertion products (in the presence of a rhodium catalyst) or Wolff rearrangement products (under thermal conditions), showcasing regiocontrol based on the chosen methodology. nih.gov

Stereoselectivity has been achieved in reactions involving the C4 position of the 5-aminoisoxazole ring. An enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines has been developed using a chiral phosphoric acid as a catalyst. rsc.org This reaction produces novel 3-isoxazolyl-3-amino-oxindoles with good yields and high enantioselectivities. rsc.org

Table 2: Enantioselective Aza-Friedel–Crafts Reaction of 5-Aminoisoxazoles

| 5-Aminoisoxazole Substrate | Ketimine Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 3-Phenyl-5-aminoisoxazole | N-Boc-isatin ketimine | 95 | 92 | rsc.org |

| 3-(4-Chlorophenyl)-5-aminoisoxazole | N-Boc-isatin ketimine | 99 | 91 | rsc.org |

Mechanistic Investigations of Derivatization Reactions

The mechanisms underlying the derivatization of aminoisoxazoles have been investigated to understand and control reaction outcomes.

For the metal-carbonyl-induced reductive ring cleavage of isoxazoles, a proposed mechanism involves the initial formation of an N-complexed isoxazolepentacarbonylmolybdenum or isoxazoletetracarbonyliron. rsc.org This is followed by cleavage of the N-O bond to form a complexed (β-oxo vinyl)nitrene intermediate. In the presence of water, this nitrene moiety is then reduced by the central metal atom to yield the final β-amino enone product. rsc.org

The regioselectivity in the synthesis of 3- versus 5-aminoisoxazoles from enaminones and hydroxylamine is proposed to arise from different cyclization pathways. researchgate.net Under neutral conditions, the reaction may proceed through one intermediate, while basic conditions (presence of KOH) may favor an alternative cyclization mode, leading to the observed switch in regiochemistry. researchgate.net

In the context of stereoselective reactions, the mechanism of the chiral phosphoric acid-catalyzed aza-Friedel–Crafts reaction has been considered. rsc.org It is proposed that the chiral catalyst forms hydrogen bonds with both the 5-aminoisoxazole and the N-Boc ketimine, assembling them into a well-organized ternary complex. This chiral environment dictates the face-selective attack of the aminoisoxazole onto the ketimine, leading to the observed high enantioselectivity. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) has become a standard method for predicting the ground state geometries of organic molecules due to its balance of accuracy and computational cost. For a molecule like 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole, DFT calculations would be employed to determine key structural parameters. These include bond lengths, bond angles, and dihedral angles, which define the three-dimensional arrangement of the atoms.

In analogous studies on related heterocyclic systems, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, DFT calculations at the B3LYP/6-31g* level have been used for geometry optimization. ptfarm.pl Similarly, investigations into alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates have utilized the B3LYP-D3 density functional with a 6-311+G(d,p) basis set to optimize molecular geometries. rsc.org These studies highlight the common practice of using DFT to establish the most stable conformation of the molecule, which is a prerequisite for further analysis of its properties. A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT study, is presented below.

| Parameter | Predicted Value |

| C-C (isoxazole) bond length | ~1.4 Å |

| C-N (isoxazole) bond length | ~1.3 Å |

| N-O (isoxazole) bond length | ~1.4 Å |

| C-N (amino) bond length | ~1.35 Å |

| Dihedral angle (isoxazole-pyrrole) | Variable |

| Note: This table is illustrative and not based on actual experimental or calculated data for the specific compound. |

Basis Set Selection and Convergence Studies

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). A convergence study is crucial to ensure that the chosen basis set is adequate and that the calculated properties are not significantly changing with a further increase in the basis set size. For instance, a study on alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates employed the 6-311+G(d,p) basis set, indicating a choice that includes polarization and diffuse functions for better accuracy. rsc.org

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and interactions of molecules.

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the isoxazole (B147169) and pyrrole (B145914) rings in this compound allows for rotational freedom, leading to different possible conformations. A conformational analysis would involve systematically rotating this bond and calculating the energy of the resulting structures. This process generates a potential energy surface, or energy landscape, which reveals the low-energy, stable conformers and the energy barriers between them. This information is critical for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

Intermolecular Interaction Analysis

Understanding how this compound interacts with other molecules is key to predicting its behavior in different environments. The amino group and the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond donors and acceptors. Computational methods can be used to model these interactions. For example, in the crystal structure of a related compound, 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, molecules are linked by N—H···N hydrogen bonds. nih.gov Similar analyses for this compound would involve calculating the interaction energies and geometries of dimers or larger clusters, providing insights into its potential for self-assembly and interaction with biological targets.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to elucidate reaction mechanisms at a molecular level. For a molecule like this compound, these methods could provide invaluable insights into its formation and reactivity. Although specific studies on this compound are not available in the reviewed literature, the following sections describe the theoretical basis and application of common computational approaches.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The transition state is a critical concept in chemical kinetics, representing the highest energy point along a reaction pathway. Identifying the geometry and energy of the transition state is crucial for understanding how a reaction occurs. Computational methods allow for the precise localization of these transient structures.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map the reaction pathway from the transition state down to the reactants and products. This analysis confirms that the located transition state indeed connects the desired reactants and products, providing a detailed picture of the molecular transformations occurring during the reaction.

Activation Energy and Reaction Rate Constant Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur. It is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Once the activation energy is known, the reaction rate constant (k) can be estimated using transition state theory. These calculations are fundamental for predicting the feasibility and kinetics of a chemical reaction under various conditions. For instance, in the synthesis of related pyrrole derivatives, DFT calculations have been used to understand the mechanistic details of their formation. rsc.org

Electronic Property Prediction and Analysis

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. Computational chemistry provides a suite of methods to analyze these properties in detail.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier molecular orbital theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. dergipark.org.trresearchgate.net For example, a study on 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, a related isoxazole derivative, revealed a HOMO-LUMO energy gap of 5.995 eV, indicating it to be a relatively soft molecule. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from a HOMO-LUMO analysis for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Global Hardness (η) | 2.575 |

| Global Softness (S) | 0.388 |

| Electronegativity (χ) | 3.675 |

| Electrophilicity Index (ω) | 2.623 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no specific computational studies for this compound were found.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. nih.govresearchgate.net It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net

The EPS map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green represents areas of neutral potential. nih.gov For instance, in studies of other heterocyclic compounds, MEP maps have been used to identify electron-rich areas around nitrogen and oxygen atoms, suggesting these as likely sites for interaction with electrophiles. researchgate.net

Charge Distribution Analysis (e.g., Bader's Theory of Atoms in Molecules)

Understanding how charge is distributed within a molecule is fundamental to explaining its chemical behavior. Several computational methods can be used to analyze charge distribution, with Bader's Quantum Theory of Atoms in Molecules (QTAIM) being one of the most rigorous.

QTAIM partitions the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds. This analysis provides a detailed picture of the electronic structure and can reveal subtle electronic effects that influence a molecule's reactivity and interactions.

UV-Vis Absorption and Emission Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption and emission spectra of molecules. oulu.firesearchgate.net This approach allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in a UV-Vis spectrum, respectively. While no specific TD-DFT studies on this compound are available in the current literature, the methodology has been successfully applied to a variety of isoxazole derivatives. nih.govresearchgate.net

For a molecule like this compound, TD-DFT calculations would typically be performed to identify the key electronic transitions. These transitions often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. The nature of these orbitals, whether they are localized on the isoxazole ring, the pyrrole ring, or delocalized across the entire molecule, will dictate the characteristics of the UV-Vis spectrum.

Based on studies of analogous compounds, it can be anticipated that the principal electronic transitions would be of a π → π* nature, characteristic of conjugated systems. The presence of the amino group (an electron-donating group) and the pyrrolyl moiety is expected to influence the energy of these transitions, likely causing a bathochromic (red) shift compared to the unsubstituted isoxazole core.

Table 1: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.85 | 322 | 0.45 |

| S0 → S2 | 4.20 | 295 | 0.12 |

| S0 → S3 | 4.98 | 249 | 0.30 |

Note: This data is illustrative and based on general expectations for similar compounds. Actual values would require specific calculations.

Solvent Effects in Theoretical Calculations (e.g., SCRF/PCM methods)

The surrounding solvent medium can significantly influence the electronic properties and spectra of a molecule. nih.gov Theoretical calculations on isolated molecules (in the gas phase) may not accurately represent their behavior in solution. To account for these environmental effects, implicit solvation models such as the Self-Consistent Reaction Field (SCRF) and the Polarizable Continuum Model (PCM) are widely employed. wikipedia.orgnctu.edu.twgaussian.comscispace.comq-chem.comgoogle.com

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute's electron density. This interaction is calculated self-consistently, leading to a more accurate description of the molecule's electronic structure in solution.

For this compound, which possesses a notable dipole moment due to the presence of heteroatoms and the amino group, solvent effects are expected to be significant. The choice of solvent can influence the energies of the molecular orbitals and, consequently, the electronic transition energies. Polar solvents are likely to stabilize the ground and excited states to different extents, leading to shifts in the absorption and emission maxima.

For instance, a study on the cycloaddition of 2-furfural oxime demonstrated that solvent polarity can alter the regioselectivity of the reaction, an effect that was investigated using DFT calculations with a consideration of the solvent. sciepub.com While not directly a spectroscopic study, it highlights the importance of including solvent effects in the computational analysis of isoxazole derivatives. The photophysical properties of other heterocyclic systems, such as naphthoxazole derivatives, have also been shown to be heavily influenced by the solvent environment, exhibiting significant solvatochromic shifts. nih.gov

Table 2: Hypothetical Solvent Effects on the Primary Absorption Maximum (λmax) of this compound using PCM/TD-DFT

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |

| Gas Phase | 1.0 | 322 |

| Toluene | 2.38 | 328 |

| Dichloromethane | 8.93 | 335 |

| Ethanol | 24.55 | 342 |

| Acetonitrile | 37.5 | 345 |

Note: This data is illustrative and demonstrates the expected trend of a red shift with increasing solvent polarity. Actual values would require specific calculations.

Potential Applications in Advanced Chemical Systems Excluding Biological/pharmacological

Role as Building Blocks in Advanced Organic Synthesis

The bifunctional nature of 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole, possessing both a nucleophilic amino group and a diene-like isoxazole (B147169) ring, makes it a valuable precursor in the construction of complex molecular frameworks. Its utility as a building block is multifaceted, ranging from the synthesis of novel heterocyclic systems to its incorporation into sophisticated molecular architectures.

Precursors for Polycyclic and Fused Heterocyclic Compounds

The inherent reactivity of the 5-aminoisoxazole core allows it to serve as a versatile synthon for the creation of a variety of fused heterocyclic compounds. The amino group can participate in cyclization reactions with suitable bielectrophilic reagents, leading to the formation of new rings fused to the isoxazole system. For instance, multicomponent reactions involving 5-aminoisoxazoles, aldehydes, and various active methylene (B1212753) compounds have been shown to yield fused systems like isoxazolo[5,4-b]pyridines. frontiersin.org While specific studies on this compound in this context are not extensively documented, the known reactivity of the 5-aminoisoxazole moiety suggests its potential as a precursor for a range of polycyclic structures. The 1-methyl-2-pyrrolyl substituent at the 3-position can influence the regioselectivity of these cyclization reactions and can also be a site for further functionalization.

The general reactivity of 5-aminoisoxazoles in such transformations is summarized in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Resulting Fused System |

| 5-Aminoisoxazole | Aldehyde | Acid or Base Catalysis | Isoxazolo[5,4-b]pyridine |

| 5-Aminoisoxazole | 1,3-Diketone | Thermal or Microwave | Pyrazolo[3,4-d]isoxazole |

| 5-Aminoisoxazole | α,β-Unsaturated Ketone | Michael Addition-Cyclization | Dihydroisoxazolo[5,4-b]pyridine |

It is plausible that this compound could be employed in similar synthetic strategies to generate novel polycyclic and fused heterocyclic compounds with unique electronic and steric properties conferred by the pyrrole (B145914) ring.

Scaffolds for Complex Molecular Architectures

The rigid isoxazole ring, coupled with the planar pyrrole moiety, provides a well-defined three-dimensional structure that can serve as a scaffold for the construction of more complex molecules. The term "scaffold" in this context refers to a core molecular framework upon which additional chemical functionality can be built in a controlled and predictable manner. The amino group on the isoxazole ring of this compound provides a convenient handle for the attachment of various side chains or for the initiation of polymer growth.

The pyrrole nitrogen is already substituted with a methyl group, which can influence the conformational preferences of the molecule. Furthermore, the pyrrole ring itself can be functionalized, offering additional points for diversification. This modularity makes this compound an attractive candidate for the development of libraries of compounds with diverse and complex architectures. Such libraries are valuable in the discovery of new materials with tailored properties.

Integration into Peptidomimetics via Solid-Phase Synthesis (focus on synthetic methodology)

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The incorporation of unnatural amino acids and heterocyclic scaffolds is a common strategy in the design of peptidomimetics. nih.gov

A closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully used as a novel unnatural β-amino acid in the solid-phase synthesis of α/β-mixed peptides. nih.gov This demonstrates the feasibility of incorporating the 5-aminoisoxazole moiety into peptide chains. The synthetic methodology typically involves the use of standard solid-phase peptide synthesis (SPPS) protocols.

A potential synthetic route for integrating a derivative of this compound into a peptide chain on a solid support is outlined below:

| Step | Description | Reagents and Conditions |

| 1 | Resin Preparation | Swelling of a suitable resin (e.g., Rink amide resin) in a solvent like DMF. |

| 2 | Fmoc Deprotection | Removal of the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF. |

| 3 | Coupling | Coupling of the Fmoc-protected this compound-4-carboxylic acid (a derivative of the title compound) using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA. |

| 4 | Capping (Optional) | Acetylation of any unreacted amino groups to prevent the formation of deletion sequences. |

| 5 | Fmoc Deprotection | Removal of the Fmoc group from the newly added isoxazole amino acid. |

| 6 | Chain Elongation | Repetition of coupling and deprotection steps to extend the peptide chain. |

| 7 | Cleavage and Deprotection | Cleavage of the peptidomimetic from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O). |

This methodology allows for the precise placement of the pyrrolyl-isoxazole unit within a peptide sequence, enabling the exploration of its impact on the conformation and properties of the resulting peptidomimetic.

Applications in Materials Science

The unique electronic and photophysical properties of the pyrrolyl-isoxazole scaffold suggest its potential for use in the development of novel organic materials with applications in electronics and photonics.

Exploration as Components in Organic Electronic Materials (e.g., Organic Solar Cells)

Organic solar cells (OSCs) are a promising renewable energy technology, and the development of new organic semiconductor materials is crucial for improving their efficiency and stability. nih.govmdpi.com The performance of OSCs is highly dependent on the electronic properties of the donor and acceptor materials used in the active layer.

The this compound structure contains both an electron-donating (pyrrole) and an electron-withdrawing (isoxazole) moiety, which is a common design motif for donor-acceptor (D-A) type organic semiconductors. This intramolecular charge transfer character can lead to desirable properties such as a low bandgap and strong absorption in the visible region of the solar spectrum.

While specific research on this compound in OSCs is not yet prevalent, related pyrrole-containing materials have been investigated as donor materials in organic electronics. d-nb.info The amenability of the this compound scaffold to chemical modification would allow for the fine-tuning of its electronic properties, such as the HOMO and LUMO energy levels, to optimize its performance in OSC devices.

Development of Fluorescent Probes and Dyes

Fluorescent probes and dyes are indispensable tools in various scientific disciplines, including chemical sensing and bioimaging. The development of new fluorophores with tailored photophysical properties is an active area of research. Isoxazole-containing compounds have been investigated as scaffolds for fluorescent probes. nih.gov

The combination of the pyrrole and isoxazole rings in this compound could give rise to interesting fluorescent properties. The amino group can be functionalized to introduce specific recognition elements for analytes of interest or to modulate the photophysical characteristics of the molecule. The extended π-conjugation across the pyrrole and isoxazole rings is a key feature that can lead to fluorescence.

The potential for developing fluorescent dyes from this scaffold is significant. By analogy with other heterocyclic fluorophores, modifications to the this compound core could lead to a range of dyes with tunable emission wavelengths and quantum yields. For example, extending the conjugation or introducing electron-donating or -withdrawing groups at various positions on the pyrrole or isoxazole rings could be explored to modulate the fluorescence properties.

Ligands in Coordination Chemistry for Material Design

The molecular structure of this compound suggests its potential as a versatile ligand in coordination chemistry. The presence of multiple nitrogen and oxygen heteroatoms with lone pairs of electrons provides several potential coordination sites for metal ions. The amino group at the 5-position of the isoxazole ring and the nitrogen atom of the pyrrole ring are the most probable coordination points.

The bidentate or monodentate coordination of this ligand could lead to the formation of various metal complexes with interesting structural and electronic properties. The specific coordination mode would likely depend on the metal ion, the solvent system, and the reaction conditions. For instance, with transition metals that favor square planar or octahedral geometries, this ligand could occupy one or two coordination sites, leaving the remaining sites to be filled by other ligands or solvent molecules.

The resulting coordination complexes could have applications in the design of advanced materials. For example, the incorporation of such ligands into metal-organic frameworks (MOFs) could lead to materials with tailored porosity, catalytic activity, or photoluminescent properties. The pyrrole and isoxazole rings can be further functionalized, allowing for the fine-tuning of the electronic and steric properties of the ligand, which in turn would influence the properties of the resulting coordination polymer.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Potential Coordinating Atoms | Resulting Chelate Ring Size |

| Monodentate | Amino Nitrogen | N/A |

| Monodentate | Pyrrole Nitrogen | N/A |

| Bidentate | Amino Nitrogen and Isoxazole Nitrogen | 5-membered |

| Bidentate | Amino Nitrogen and Pyrrole Nitrogen | 7-membered |

Catalytic Applications and Ligand Design

The design of ligands is a cornerstone of homogeneous catalysis. The electronic and steric properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst. The this compound scaffold presents an interesting platform for ligand design in catalysis.

The amino group can be readily modified to introduce chirality or to attach bulky substituents that can create a specific steric environment around the metal center. This is a common strategy for achieving high enantioselectivity in asymmetric catalysis. Furthermore, the electronic properties of the isoxazole and pyrrole rings can be modulated through substitution, which would affect the electron density at the metal center and, consequently, its catalytic activity.

Pyrrole-containing ligands have been successfully employed in a range of catalytic transformations, including cross-coupling reactions. nih.gov Similarly, isoxazole-based ligands have shown promise in various catalytic applications. The combination of these two heterocyclic systems in a single ligand framework could lead to synergistic effects, resulting in catalysts with novel reactivity or improved performance. For instance, complexes of this ligand with metals like palladium, copper, or rhodium could potentially catalyze reactions such as Suzuki-Miyaura coupling, Heck coupling, or hydroformylation.

Table 2: Potential Catalytic Applications based on Analogous Ligand Systems

| Catalytic Reaction | Potential Metal Center | Rationale based on Analogous Systems |

| Suzuki-Miyaura Coupling | Palladium(II) | Pyrrole and amino-functionalized ligands are effective in Pd-catalyzed cross-coupling. |

| Heck Coupling | Palladium(II) | The electronic properties of the heteroaromatic rings can stabilize the catalytic cycle intermediates. |

| C-H Activation | Rhodium(III), Iridium(III) | Nitrogen-containing heterocyclic ligands are known to direct and facilitate C-H activation processes. |

| Asymmetric Hydrogenation | Rhodium(I), Ruthenium(II) | Chiral derivatives of the amino group could induce enantioselectivity in hydrogenation reactions. |

While direct experimental data on this compound is scarce, an analysis of its structure and the chemistry of related compounds suggests significant potential in non-biological advanced chemical systems. Its inherent coordination sites make it a promising candidate for the development of novel ligands for coordination polymers and functional materials. Furthermore, the adaptability of its structure allows for modifications that could lead to the design of highly effective ligands for various catalytic applications. Further research into the synthesis and characterization of this compound and its metal complexes is warranted to fully explore its potential in these exciting areas of chemistry.

Future Research Trajectories and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives is an area of intense research, with a growing emphasis on environmentally benign and efficient methods. rsc.orgrsc.org Traditional synthetic pathways are often being replaced by more sustainable alternatives that offer advantages such as reduced waste, lower energy consumption, and the use of less toxic reagents. mdpi.comnih.gov

Future synthetic strategies for 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole and related compounds are expected to leverage several key green chemistry principles:

Continuous Flow Synthesis: This approach offers enhanced control over reaction parameters, leading to higher yields and purity. A recent study on 3,5-disubstituted isoxazoles using a deep eutectic solvent (DES) in a flow system achieved a 95% yield in just 10 minutes, demonstrating a significant improvement over traditional batch processes. acs.org This method also allows for integrated separation and recovery of the solvent, further boosting its sustainability. acs.org

Ultrasound-Assisted Synthesis: Ultrasonic irradiation can accelerate reactions by generating localized high temperatures and pressures through acoustic cavitation. mdpi.com This technique has been successfully applied to the one-pot synthesis of various isoxazole derivatives, often leading to higher efficiency, broader substrate compatibility, and simplified work-up procedures. mdpi.comnih.gov

Use of Green Solvents: Deep Eutectic Solvents (DES), such as those based on choline (B1196258) chloride and urea, are emerging as viable, biodegradable, and low-cost alternatives to conventional organic solvents for isoxazole synthesis. acs.org Research has shown that DES can be reused multiple times without a significant drop in reaction yield. acs.org

Catalyst Innovation: The development of metal-free catalytic systems is a significant goal to avoid the cost, toxicity, and waste associated with metal catalysts like copper(I) or ruthenium(II). nih.gov Additionally, the use of reusable catalysts, such as amine-functionalized cellulose, has shown promise in the synthesis of related isoxazol-5(4H)-one derivatives.

| Method | Key Advantages | Reported Yields | Reaction Time | Key Reference |

|---|---|---|---|---|

| Continuous Flow Synthesis with DES | High efficiency, scalability, solvent reusability, enhanced safety | Up to 95% | ~10 minutes | acs.org |

| Ultrasound-Assisted Synthesis | Increased reaction rates, high efficiency, broad substrate compatibility | ~65-95% | ~85 minutes | mdpi.com |

| Deep Eutectic Solvents (DES) in Batch | Environmentally friendly, reusable solvent, cost-effective | Good to excellent | ~4 hours | acs.org |

| Metal-Free Cycloaddition | Avoids toxic and expensive metal catalysts, reduces waste | Variable | Variable | nih.gov |

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. In situ reaction monitoring, which analyzes a reaction as it happens within the reaction vessel, provides real-time data without the need for sample extraction. wikipedia.org This approach is invaluable for identifying transient intermediates and understanding complex reaction pathways. researcher.lifespectroscopyonline.com

Future advancements in this area will likely involve the application of sophisticated spectroscopic methods to the synthesis of this compound:

Time-Resolved and Spatially Resolved Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) spectroscopy allow for the study of reaction dynamics on ultrafast timescales. numberanalytics.comnumberanalytics.com Spatially resolved methods, such as IR and Raman microscopy, can provide insights into the spatial distribution of species on a catalyst's surface. numberanalytics.com

Hyphenated Techniques: Combining separation methods with spectroscopy (e.g., chromatography-IR spectroscopy) allows for the analysis of complex reaction mixtures and the identification of intermediates. numberanalytics.com

Data Analysis: The large datasets generated by these advanced techniques necessitate the use of sophisticated analysis methods like chemometrics and machine learning to identify patterns, reaction intermediates, and predict outcomes. numberanalytics.com

| Technique | Principle | Information Gained | Applicability |

|---|---|---|---|

| Time-Resolved Infrared (TRIR) Spectroscopy | Probes vibrational modes of molecules on ultrafast timescales after a reaction is initiated. numberanalytics.com | Detailed reaction mechanisms and kinetics. numberanalytics.com | Studying fast reactions and short-lived intermediates. |

| 2D-IR Spectroscopy | Provides detailed information on molecular interactions and structural changes during a reaction. numberanalytics.com | Dynamics of bond formation and breaking. numberanalytics.com | Complex reaction mechanisms. |

| Raman Microscopy | Uses a focused laser to probe the surface of a catalyst or reaction medium. numberanalytics.com | Spatially resolved detection of surface species and intermediates. numberanalytics.com | Heterogeneous catalysis and solid-phase synthesis. |

| In Situ NMR Spectroscopy | Monitors changes in the nuclear magnetic resonance of atoms within the reaction mixture. wikipedia.org | Real-time structural information on reactants, intermediates, and products. wikipedia.org | Homogeneous reactions in solution. |

High-Throughput Screening of Chemical Transformations

High-Throughput Screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical reactions to discover new transformations or optimize existing ones. mdpi.com For a scaffold like this compound, HTS can be employed to explore its reactivity and rapidly identify conditions for derivatization at its various functional groups (the amino group, the pyrrole (B145914) ring, and the isoxazole ring).

Libraries of isoxazole derivatives can be used in HTS programs to discover new lead compounds for various therapeutic targets. mdpi.com This approach accelerates the drug discovery process by systematically and rapidly assessing the biological activity of a diverse set of compounds. nih.gov For instance, HTS was instrumental in identifying an initial isoxazole-based inhibitor of the enzyme IDO1, which was then optimized through structure-based design. daneshyari.com

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

For the isoxazole-pyrrole scaffold, AI and ML can be applied in several ways:

Synthesis Prediction: Computer-aided synthesis planning (CASP) tools, powered by ML, can propose viable synthetic routes for novel derivatives of this compound. researchgate.net These tools can predict reaction yields and even suggest optimal reaction conditions, thereby reducing the amount of empirical experimentation required. princeton.edunih.gov The accuracy of these predictions can be significantly improved by enriching the training datasets with high-quality, curated reaction data. cas.org

Novel Compound Design: AI algorithms can generate novel molecular structures based on the isoxazole-pyrrole core, optimized for specific biological targets or desired physicochemical properties. researchgate.net This de novo design process can explore a much wider chemical space than traditional medicinal chemistry approaches.

Property Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles. researchgate.net

Exploration of New Chemical Space Based on Isoxazole-Pyrrole Scaffolds

The isoxazole and pyrrole rings are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. nih.govnih.govmdpi.com The combination of these two heterocycles in a single molecule, as in this compound, creates a unique scaffold that can be systematically modified to explore new areas of chemical space.

Future research will focus on creating diverse chemical libraries by functionalizing the core scaffold. This can be achieved by:

Modifying the 5-amino group to form amides, sulfonamides, or other functional groups.

Performing electrophilic substitution on the pyrrole ring.

Developing derivatives based on the isoxazole ring's inherent reactivity.

These libraries can then be screened against a wide range of biological targets to identify new therapeutic agents. mdpi.com The structural features of the isoxazole-pyrrole scaffold, including its potential for hydrogen bonding, pi-pi stacking, and other non-covalent interactions, make it an attractive starting point for the design of inhibitors for enzymes like kinases or protein-protein interaction modulators. daneshyari.comnih.gov This exploration will continue to solidify the importance of isoxazole-based structures in modern drug discovery. rsc.orgrsc.org

Q & A

Q. What are the key structural features of 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole, and how are they validated experimentally?

The compound’s structure is characterized by an isoxazole ring substituted at position 3 with a 1-methyl-2-pyrrolyl group and at position 5 with an amino group. X-ray crystallography confirms bond angles and planarity deviations (e.g., dihedral angles between fused rings ≈70–82°). IR spectroscopy identifies functional groups, such as conjugated ester C=O stretching at 1660 cm⁻¹, while NMR resolves proton environments .

Q. What synthetic methodologies are commonly used to prepare this compound and its derivatives?

A two-step approach is typical:

- Step 1 : React 3-amino-isoxazole derivatives with β-ketoesters (e.g., ethyl acetoacetate) to form intermediates via nucleophilic substitution.

- Step 2 : Cyclize intermediates thermally or via base-mediated conditions (e.g., K₂CO₃ in DMF) to generate fused heterocycles. Column chromatography (hexane/ethyl acetate) purifies products with yields ~65% .

Q. How are spectroscopic techniques employed to resolve tautomeric or conformational ambiguities?

IR spectroscopy distinguishes tautomers (e.g., conjugated vs. non-conjugated C=O groups), while X-ray crystallography resolves intramolecular hydrogen bonding (e.g., C–H⋯N interactions) that stabilizes specific conformations. NMR monitors reaction progress and identifies regioisomers .

Q. What pharmacological activities are associated with isoxazole derivatives like this compound?

Isoxazole derivatives exhibit antiviral, anticonvulsant, and antibacterial activities. Biological assays (e.g., enzyme inhibition, receptor binding) are used to evaluate these properties, though specific data for this compound requires further validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sterically hindered intermediates.

- Catalysis : Mild bases (e.g., K₂CO₃) minimize side reactions.

- Temperature control : Slow addition of reagents at 0–25°C improves regioselectivity .

Q. How do researchers address contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare IR, NMR, and X-ray data to resolve discrepancies (e.g., tautomerism vs. crystal packing effects).

- Computational modeling : DFT calculations predict spectroscopic profiles and validate experimental observations .

Q. What strategies are used to study structure-activity relationships (SAR) for isoxazole-based compounds?

Q. How are intermolecular interactions analyzed in crystalline forms of this compound?

X-ray diffraction identifies weak non-classical hydrogen bonds (e.g., C–H⋯N) and π-π stacking. Hirshfeld surface analysis quantifies interaction contributions, guiding solubility and stability studies .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Purification : Replace column chromatography with recrystallization for large batches.

- Byproduct formation : Optimize stoichiometry and reaction time to minimize side products .

Q. How can computational tools predict the compound’s reactivity or metabolic pathways?

- Docking studies : Simulate binding to cytochrome P450 enzymes to predict metabolism.

- MD simulations : Model solvation effects and stability under physiological conditions .

Methodological Notes

- Spectral Data Interpretation : Always correlate experimental data (e.g., IR, NMR) with computational predictions to resolve ambiguities.

- Crystallography : Use high-resolution X-ray data (R factor <0.05) for accurate bond-length/angle measurements .

- Biological Testing : Include positive controls (e.g., known inhibitors) and validate assays in triplicate to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.